molecular formula C20H20ClN5OS B11390640 6-(4-chlorophenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11390640
M. Wt: 413.9 g/mol
InChI Key: CTVNBEYSUAOEBE-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to its therapeutic effects . Additionally, the compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar compounds to 6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:

These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and applications. The uniqueness of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct bioactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-7-9-14(21)10-8-13)18(28-20)19(27)22-15-6-4-5-12(2)11-15/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

CTVNBEYSUAOEBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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